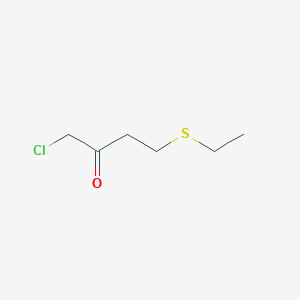

1-Chloro-4-(ethylsulfanyl)butan-2-one

Description

Significance within Halogenated and Organosulfur Ketone Chemistry

The importance of 1-Chloro-4-(ethylsulfanyl)butan-2-one (B6235419) stems directly from its hybrid nature. It belongs to the classes of α-haloketones and organosulfur ketones, both of which are of considerable interest to synthetic chemists.

α-Haloketones are recognized as highly versatile building blocks in organic synthesis. mdpi.com Their utility is primarily due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. mdpi.comresearchgate.net This arrangement facilitates the synthesis of a wide array of compounds, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. researchgate.netnih.gov Indeed, α-chloro-, α-bromo-, and α-iodoketones serve as key precursors for several blockbuster pharmaceutical compounds. nih.govresearchgate.net

Organosulfur compounds play a crucial role in many areas, including pharmaceuticals, materials science, and natural products. mdpi.com The sulfur atom can exist in various oxidation states, leading to a rich and diverse chemistry. mdpi.com Ketones containing a thioether linkage, such as the subject compound, are valuable intermediates. The sulfur moiety can be used to direct reactions, can be oxidized to sulfoxides and sulfones to modulate reactivity, or can be removed through desulfurization processes. nih.gov The controllable synthesis of β-sulfanyl ketones is an area of active research. mdpi.com

Therefore, a molecule like this compound, which merges these two functionalities, offers a unique platform for synthetic innovation, enabling multi-step transformations from a single, compact starting material.

Foundational Principles of Reactivity Governing the Compound's Functional Groups

The chemical behavior of this compound is dictated by the interplay of its α-chloroketone and β-thioether moieties.

The α-chloroketone portion of the molecule is characterized by two primary reactive sites.

Electrophilic α-Carbon: The carbon atom bonded to the chlorine is highly susceptible to nucleophilic attack, making α-haloketones potent alkylating agents. wikipedia.org This reactivity is exploited in reactions with a variety of nucleophiles, including those used to form heterocycles like thiazoles (from reaction with thioamides) and pyrroles. wikipedia.org

Electrophilic Carbonyl Carbon: Like any ketone, the carbonyl carbon can be attacked by nucleophiles. This can lead to crossed-aldol type reactions, which initially form a halohydrin intermediate. wikipedia.org

Acidic α-Proton: The presence of both the carbonyl group and the chlorine atom enhances the acidity of the proton on the α-carbon (C1). This acidity is exploited in reactions like the Favorskii rearrangement, where a base abstracts this proton to initiate a ring-contraction mechanism. wikipedia.org

The β-thioether group introduces additional reactivity:

Nucleophilic Sulfur: The sulfur atom possesses lone pairs of electrons, allowing it to act as a nucleophile.

Influence on Acidity: The sulfur atom can influence the acidity of adjacent protons.

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, which dramatically alters the electronic properties and reactivity of the molecule, often facilitating elimination reactions. researchgate.net

The combination of these groups allows for sequential and regioselective reactions, making the molecule a potentially versatile synthetic intermediate.

Below is an interactive data table summarizing the key reactive sites and their associated chemical transformations.

| Functional Group Moiety | Reactive Site | Type of Reaction | Potential Products |

| α-Chloroketone | α-Carbon (C1) | Nucleophilic Substitution | Heterocycles (e.g., thiazoles), substituted ketones |

| Carbonyl Carbon (C2) | Nucleophilic Addition | Alcohols, oxiranes (via halohydrin) | |

| α-Proton (on C1) | Deprotonation (Base-mediated) | Enolates, Favorskii rearrangement products | |

| β-Thioether | Sulfur Atom | Oxidation | Sulfoxides, Sulfones |

| Alkylation | Sulfonium (B1226848) salts |

Overview of Research Trajectories in Related Chemical Entities

Research involving chemical entities related to this compound is progressing along several key trajectories.

A major focus in the chemistry of α-haloketones is the development of greener, more efficient, and versatile synthetic protocols. nih.govresearchgate.net This includes the design of new catalytic systems and the use of less toxic halogenating agents to access these important building blocks. researchgate.net

In the field of organosulfur chemistry , significant effort is being directed towards novel applications of sulfur-containing compounds. One prominent trend is desulfurative functionalization, where a C–S bond is strategically cleaved to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach has recently been applied to the carboxylation of organosulfur compounds using CO2 as a sustainable C1 source. nih.gov Furthermore, the development of catalytic, redox-neutral, and oxidative coupling methods to create α‐sulfenylated carbonyl compounds is a key area of interest, driven by the need for more sustainable chemical transformations. nih.gov

More broadly in ketone chemistry , a frontier of research is the activation of traditionally non-reactive carbon-hydrogen (C-H) bonds. scripps.edu Scientists are developing novel catalytic methods that can functionalize sites within ketone molecules that were previously considered inaccessible, thereby streamlining synthetic processes, reducing waste, and unlocking new chemical possibilities for drug discovery and materials science. scripps.edu

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClOS |

|---|---|

Molecular Weight |

166.67 g/mol |

IUPAC Name |

1-chloro-4-ethylsulfanylbutan-2-one |

InChI |

InChI=1S/C6H11ClOS/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3 |

InChI Key |

MHNRTQQJWKLEOC-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 4 Ethylsulfanyl Butan 2 One

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.comresearchgate.net For 1-Chloro-4-(ethylsulfanyl)butan-2-one (B6235419), two primary retrosynthetic disconnections are most logical.

The most common and strategically sound disconnection involves breaking the carbon-sulfur (C-S) bond. This pathway simplifies the molecule into two key synthons: an α-chloro-β-electrophilic ketone and an ethylthiolate nucleophile. This is a classic approach for forming β-keto sulfides. nih.gov

Disconnection 1 (C-S Bond): This leads to the precursor 1,4-dichlorobutan-2-one (B95312) and ethanethiol (B150549). This strategy relies on the differential reactivity of the two carbon-chlorine bonds, allowing for selective substitution at the C-4 position by the thiol.

Disconnection 2 (α C-Cl Bond): An alternative disconnection breaks the carbon-chlorine bond at the alpha position. This suggests a synthesis route starting with 4-(ethylsulfanyl)butan-2-one, which would then undergo a selective α-chlorination reaction.

Both strategies are viable, with the choice often depending on precursor availability and the desired control over the reaction sequence.

Precursor Chemistry and Starting Material Utilization

The successful synthesis of this compound is highly dependent on the efficient preparation and sourcing of its key precursors.

The core of the target molecule is a functionalized butanone. The synthesis of relevant butanone precursors is a critical first step.

Butanone Derivatives: A key intermediate, 4-hydroxybutan-2-one, can be synthesized and subsequently converted to chlorinated derivatives. For instance, 4-hydroxy-2-butanone (B42824) can be treated with thionyl chloride (SOCl₂) to produce 4-chloro-2-butanone (B110788). google.com This product can then serve as a starting point for further functionalization. Another important precursor, 1,4-dichlorobutan-2-one, can be prepared through various methods, including the chlorination of related butanone structures.

Alkyl Halides: The chlorine atom at the α-position is introduced using a variety of chlorinating agents. The choice of reagent is crucial for achieving high yields and selectivity. Common agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and p-toluenesulfonyl chloride. nih.govpitt.edu These reagents act as electrophilic chlorine sources ("Cl+").

Alkyl Sulfides: The ethyl sulfide (B99878) moiety is typically introduced using ethanethiol (CH₃CH₂SH) or its conjugate base, sodium ethanethiolate. Ethanethiol is a readily available industrial chemical. The formation of the thioether linkage is a standard nucleophilic substitution reaction.

For large-scale industrial production, economic and logistical factors are paramount. The chosen synthetic route must utilize readily available, low-cost raw materials.

Starting Materials: Chemicals like 4-hydroxy-2-butanone, thionyl chloride, ethanethiol, and N-chlorosuccinimide are produced on an industrial scale, making them attractive starting points for a scalable synthesis. google.com

Process Simplicity: A synthesis with fewer steps, simple purification procedures, and mild reaction conditions is generally preferred for industrial applications. The conversion of 4-hydroxy-2-butanone to 4-chloro-2-butanone using thionyl chloride is a good example of a straightforward and scalable process. google.com The subsequent reaction with ethanethiol and final α-chlorination would complete the sequence.

Direct Synthesis Approaches

The direct construction of this compound can be achieved by two primary forward-synthesis pathways, which mirror the retrosynthetic strategies.

This approach involves the late-stage introduction of the chlorine atom at the C-1 position (the α-carbon). The starting material for this step is 4-(ethylsulfanyl)butan-2-one. The ketone is first converted to its enolate form using a base, which then attacks an electrophilic chlorine source.

A variety of methods have been developed for the α-chlorination of ketones. pitt.edu The selection of the chlorinating agent and reaction conditions is critical to prevent side reactions, such as dichlorination or reaction at other sites.

Table 1: Methods for α-Chlorination of Ketones

| Chlorinating Agent | Base / Catalyst | Typical Conditions | Reference |

| N-Chlorosuccinimide (NCS) | Cinchona Alkaloid Catalyst | Toluene, Room Temperature | nih.gov |

| p-Toluenesulfonyl Chloride | Lithium diisopropylamide (LDA) | Formation of kinetic enolate | pitt.edu |

| Sulfuryl Chloride (SO₂Cl₂) | No base required | Inert solvent | pitt.edu |

| Copper(II) Chloride | Not applicable | Can provide regioselectivity | pitt.edu |

This method allows for the synthesis of the thioether backbone first, followed by the introduction of the reactive α-chloro group.

This is arguably the more traditional and common approach for synthesizing β-keto sulfides. nih.gov This pathway involves the reaction of a suitable α,γ-dihaloketone with a thiol or thiolate. In this specific case, 1,4-dichlorobutan-2-one would be reacted with ethanethiol or sodium ethanethiolate.

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. nih.gov The sulfur nucleophile attacks one of the electrophilic carbon atoms bearing a chlorine atom. Selective substitution at the C-4 position over the more sterically hindered and electronically deactivated C-1 position is generally expected, yielding the desired target molecule.

Table 2: Conditions for Thioether Formation via Sₙ2 Displacement

| Nucleophile | Substrate | Base | Solvent | Typical Conditions | Reference |

| Alkylthiols | α-Chloro-β-keto esters | Triethylamine | Not specified | Smooth reaction | acs.org |

| Sodium Azide (as example) | Tertiary α-chloroketones | Not applicable | Not specified | Walden inversion observed, indicating Sₙ2 | nih.govacs.org |

| Thiourea (B124793) | α-Chloroketone | Not applicable | Ethanol | Heated to reflux | orgsyn.org |

This method is robust and widely applicable for the synthesis of a variety of thioethers.

Multicomponent and Cascade Reaction Strategies

Multicomponent reactions (MCRs) and cascade reactions represent highly efficient synthetic strategies, offering significant advantages in terms of step and atom economy by constructing complex molecules from simple precursors in a single operation. 20.210.105nih.govnih.gov

Multicomponent Reactions (MCRs)

MCRs involve the sequential reaction of three or more components in one pot to form a product that incorporates substantial portions of all reactants. nih.gov While no direct MCR for this compound has been reported, one can be conceptualized based on known reactivity. For instance, a three-component reaction for the synthesis of related γ-keto sulfones has been described, involving cyclopropanols, sulfur dioxide, and alkyl halides. researchgate.net A hypothetical MCR for a precursor to the target compound might involve the reaction of an enolate equivalent of acetone (B3395972), a sulfenylating agent derived from ethanethiol, and a one-carbon electrophile that could be later converted to the chloromethyl group.

Cascade Reactions

Cascade reactions, where a single trigger event initiates a sequence of intramolecular transformations, are powerful tools for building molecular complexity. 20.210.105nih.gov The synthesis of functionalized cyclic ethers through anionic cascade processes provides a template for how this compound might be approached. researchgate.net A plausible, though hypothetical, cascade could begin with the conjugate addition of ethanethiol to a suitable α,β-unsaturated carbonyl precursor. The resulting enolate could then be trapped by a chlorine electrophile, or a subsequent reaction could install the chlorine atom at the α-position. Another strategy involves the bienzymatic cascade reduction of α-chloroenones to optically active chlorohydrins, demonstrating the potential for enzymatic cascades in constructing such motifs. acs.org

Catalytic Synthesis and Process Optimization

Catalysis is central to modern organic synthesis, enabling reactions with high efficiency, selectivity, and sustainability that would otherwise be impractical. mdpi.com

Transition-Metal-Catalyzed Approaches

Transition metals are exceptionally versatile catalysts for a wide range of transformations, including the formation of C-C and C-X bonds. researchgate.net The synthesis of the α-chloroketone moiety, in particular, has been achieved using various metal catalysts.

Palladium and Zinc Catalysis: Palladium-catalyzed reactions are well-established for cross-coupling. nih.gov More specifically, zinc halides have been shown to catalyze the cross-coupling reaction of α-chloroketones with organotin enolates to produce γ-diketones, highlighting the ability of zinc to activate the α-chloro-carbonyl system. nih.govacs.org

Copper Catalysis: Copper catalysts have been employed in the oxidative sulfonylation of cyclopropanols to yield γ-keto sulfones, which are structurally related to γ-keto sulfides. rsc.org This suggests that a copper-catalyzed approach could be viable for forming the C-S bond in a precursor to the target molecule.

Cerium Catalysis: Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the mild and efficient α-chlorination of ketones using acetyl chloride as the chlorinating agent. arkat-usa.org This method is noted for its high chemo- and regioselectivity, preventing unwanted chlorination on aromatic rings in relevant substrates. arkat-usa.org

Below is a table summarizing transition-metal systems used in analogous α-chlorination reactions.

| Catalyst System | Chlorinating Agent | Substrate Type | Yield (%) | Reference |

| Ceric Ammonium Nitrate (CAN) | Acetyl Chloride | Acyclic & Cyclic Ketones | 75-90% | arkat-usa.org |

| Zinc Halides (e.g., ZnCl₂) | (as catalyst for coupling) | α-Chloroketones | High | nih.govacs.org |

This table presents data for analogous α-chlorination reactions, not for the specific synthesis of this compound.

Organocatalytic and Biocatalytic Pathways

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate reactions, has emerged as a powerful alternative to metal-based catalysis, particularly for asymmetric transformations. The direct, enantioselective α-chlorination of aldehydes and ketones is a hallmark achievement in this field. organic-chemistry.orgorganic-chemistry.org Using chiral secondary amine catalysts, such as proline derivatives, aldehydes can be converted into chiral α-chloro aldehydes with high enantioselectivity using N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.orgorganic-chemistry.org A potential route to an enantiomerically enriched form of the target compound could therefore involve the organocatalytic α-chlorination of 4-(ethylsulfanyl)butanal, followed by oxidation or reaction with an organometallic reagent to furnish the ketone.

| Organocatalyst | Chlorine Source | Substrate | Enantiomeric Excess (ee) | Reference |

| (2R,5R)-Diphenylpyrrolidine | NCS | Aldehydes | Up to 97% | organic-chemistry.org |

| L-Proline Amide | NCS | Aldehydes | High | organic-chemistry.org |

| Chiral Amine Catalyst | Perchlorinated Quinone | Aldehydes | Up to 92% | organic-chemistry.org |

This table presents data for analogous organocatalytic α-chlorination reactions.

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. While direct biocatalytic synthesis of this compound is not documented, related transformations suggest feasibility. A chemoenzymatic synthesis of β-ketosulfides has been developed that combines a multicomponent reaction with a lipase-catalyzed hydrolysis, avoiding the use of volatile thiols. nih.gov Furthermore, bienzymatic cascades using ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) have been designed to produce enantiopure chlorohydrins from α-chloroenones, showcasing the power of enzymes in constructing chiral halogenated molecules. acs.org Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are also known to be versatile biocatalysts for synthesizing α-hydroxy ketones, which are precursors to α-chloroketones. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Design

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound would involve several key considerations.

Atom Economy: Utilizing catalytic, multicomponent, and cascade reactions maximizes the incorporation of reactant atoms into the final product, minimizing waste. 20.210.105

Safer Reagents: Traditional chlorination often uses toxic and corrosive elemental chlorine or sulfuryl chloride. arkat-usa.org Greener alternatives include using recyclable N-halosuccinimides in catalytic systems or inorganic salts like nickel chloride. chemistryviews.org A photochemical synthesis of α-haloketones has been developed using nickel chloride as the halogen source, oxygen from the air as the oxidant, and a copper-modified graphitic carbon nitride photocatalyst, representing a significant advance in sustainable halogenation. chemistryviews.org

Process Safety and Engineering: The synthesis of α-chloroketones can involve hazardous intermediates like diazomethane. nuph.edu.uanih.gov The development of continuous flow reactors allows for the on-demand generation and immediate consumption of such reagents, eliminating the risks associated with their storage and handling and providing a safer, more efficient, and scalable process. nuph.edu.uaacs.org This approach has been successfully applied to the synthesis of chiral α-chloroketones from N-protected amino acids. nuph.edu.ua

Reactivity and Mechanistic Transformations of 1 Chloro 4 Ethylsulfanyl Butan 2 One

Electrophilic and Nucleophilic Reactions of the Carbonyl Moiety

The carbonyl group is a central feature of 1-Chloro-4-(ethylsulfanyl)butan-2-one's reactivity, participating in a variety of transformations typical of ketones.

The carbonyl carbon in This compound (B6235419) is electrophilic due to the polarization of the carbon-oxygen double bond. This partial positive charge makes it susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

The reactivity of the ketone towards nucleophilic addition is influenced by both electronic and steric factors. The presence of the electron-withdrawing chloro group at the α-position can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. masterorganicchemistry.com

Common nucleophiles that can react with the ketone functionality include:

Organometallic reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon.

Hydride reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol. youtube.com

Cyanide: The cyanide ion (CN⁻) adds to form a cyanohydrin. libretexts.org

Amines: Primary amines can react to form imines, while secondary amines can form enamines. youtube.com

The uncatalyzed reaction of α-chloroketones with tin enolates has been shown to result in aldol-type products through attack at the carbonyl group. acs.org

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol | R'-C(=O)-R'' + R-MgX → R'-C(OH)(R)-R'' |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | R'-C(=O)-R'' + NaBH₄ → R'-CH(OH)-R'' |

| Hydrogen Cyanide (HCN) | Cyanohydrin | R'-C(=O)-R'' + HCN → R'-C(OH)(CN)-R'' |

Like other ketones with α-hydrogens, this compound can undergo enolization. The presence of two electron-withdrawing groups (the carbonyl and the chlorine) makes the α-hydrogen acidic. wikipedia.org This allows for the formation of an enol or enolate under acidic or basic conditions, respectively.

The formation of an enolate is a key step in aldol (B89426) condensation reactions, a powerful tool for carbon-carbon bond formation. magritek.com In a crossed aldol reaction, the enolate of one carbonyl compound reacts with another carbonyl compound. wikipedia.org For instance, the enolate of this compound could potentially react with an aldehyde to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. wikipedia.orgmagritek.com

Another relevant reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. For example, ethyl 4-chloro-3-oxobutanoate has been used in Knoevenagel condensations with various aromatic aldehydes. researchgate.net

The ketone functionality of this compound can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

The oxidation of the ketone is generally not a facile process under standard conditions. However, the thioether moiety is susceptible to oxidation. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), and stronger agents can lead to the corresponding sulfone.

Reactivity of the α-Chloro-Ketone Substructure

The α-chloro-ketone is a highly reactive functional group, making this compound a potent alkylating agent. wikipedia.org The reactivity is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

The α-carbon of this compound is an electrophilic center that readily undergoes nucleophilic substitution reactions (Sₙ2). youtube.com The chlorine atom serves as a good leaving group, and the adjacent carbonyl group facilitates the reaction. α-Halo ketones are known to be significantly more reactive in Sₙ2 reactions than their corresponding alkyl halides. nih.gov For example, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) about 36,000 times faster than 1-chloropropane. wikipedia.org

A wide range of nucleophiles can displace the chloride, including:

Halide ions: (e.g., I⁻, Br⁻)

Amines: To form α-amino ketones. wikipedia.org

Thiolates: To form α-thio ketones.

Azide ion: To form α-azido ketones.

In a zinc halide-catalyzed reaction, organotin enolates react with α-chloroketones to form γ-diketones, where the carbonyl group of the chloroketone acts as a directing group for selective C-C bond formation at the chloride site. acs.org

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Amine (R-NH₂) | α-Amino Ketone | R'-C(=O)-CH(Cl)-R'' + R-NH₂ → R'-C(=O)-CH(NHR)-R'' |

| Thiolate (RS⁻) | α-Thio Ketone | R'-C(=O)-CH(Cl)-R'' + RS⁻ → R'-C(=O)-CH(SR)-R'' |

| Azide (N₃⁻) | α-Azido Ketone | R'-C(=O)-CH(Cl)-R'' + N₃⁻ → R'-C(=O)-CH(N₃)-R'' |

α-Halo ketones containing at least one α'-hydrogen can undergo the Favorskii rearrangement in the presence of a base. wikipedia.orgchemistwizards.com This reaction typically leads to the formation of carboxylic acid derivatives. wikipedia.org The mechanism is thought to proceed through the formation of an enolate on the side of the ketone away from the chlorine atom. This enolate then cyclizes to a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile (such as hydroxide (B78521) or an alkoxide). wikipedia.orgyoutube.com

The nature of the base used determines the final product. Hydroxide bases yield carboxylic acids, alkoxides produce esters, and amines result in amides. chemistwizards.comddugu.ac.inadichemistry.com In the case of cyclic α-halo ketones, the Favorskii rearrangement results in a ring contraction. wikipedia.orgyoutube.com

For this compound, which has α'-hydrogens, treatment with a base like sodium hydroxide could potentially lead to a rearranged carboxylic acid. The reaction would proceed via a cyclopropanone intermediate formed by intramolecular displacement of the chloride by the enolate.

In-Depth Scientific Literature on "this compound" Not Found

Therefore, the creation of data tables, detailed research findings, and specific mechanistic elucidations as required by the instructions cannot be fulfilled at this time. Generating content without direct scientific sources for the subject compound would not meet the required standards of accuracy and authoritativeness.

Application of 1 Chloro 4 Ethylsulfanyl Butan 2 One As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The unique bifunctional nature of 1-Chloro-4-(ethylsulfanyl)butan-2-one (B6235419) allows it to serve as a key starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of the ketone, the α-chloro group, and the ethylsulfanyl moiety enables various cyclization strategies to form rings containing sulfur, oxygen, and nitrogen.

The inherent sulfur atom in this compound makes it a logical precursor for sulfur-containing heterocycles. While specific literature detailing the direct conversion of this compound to thiophenes, thiazoles, or dithiazoles is not extensively available, the general reactivity of α-haloketones is well-established in the synthesis of these rings.

For instance, the Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. Theoretically, this compound could react with a thioamide, where the ketone carbon and the adjacent chloromethyl carbon would form the C4-C5 and C2 carbons of the thiazole ring, respectively.

Similarly, in thiophene (B33073) synthesis, methods like the Gewald reaction or the Paal-Knorr thiophene synthesis are common. pharmaguideline.comnih.govwikipedia.org The Paal-Knorr synthesis typically utilizes a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comwikipedia.org While this compound is not a 1,4-dicarbonyl, its structure could potentially be modified or used in alternative pathways to achieve thiophene ring formation.

The synthesis of dithiazoles would likely involve a more complex, multi-step pathway, potentially using the sulfur atom from the starting material and introducing a second sulfur atom via a reagent like Lawesson's reagent or elemental sulfur. mdpi.com

The synthesis of oxygen-containing heterocycles such as furans and pyrans often relies on precursors that can undergo intramolecular cyclization to form the ether linkage. The Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a cornerstone method for furan preparation. wikipedia.orgpharmaguideline.comorganic-chemistry.org Although this compound is not a 1,4-dicarbonyl, its functional groups could be chemically manipulated to generate a suitable precursor for such cyclizations.

For the construction of pyran rings, various methods exist, including hetero-Diels-Alder reactions or intramolecular cyclizations of hydroxy ketones or related derivatives. nih.gov A synthetic strategy utilizing this compound might involve its conversion to a δ-hydroxy ketone, which could then undergo acid-catalyzed cyclization to form a dihydropyran ring.

This compound can also be envisioned as a precursor for various nitrogen-containing heterocycles.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a prominent method, reacting a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.comalfa-chemistry.com Similar to furan synthesis, this compound would require transformation into a 1,4-dicarbonyl equivalent to be applicable in this classic reaction. The Hantzsch pyrrole synthesis offers another route, typically from an α-haloketone, a β-ketoester, and ammonia or a primary amine. pharmaguideline.com This pathway could potentially utilize the α-chloro-ketone functionality of the target compound directly.

Pyridines: Pyridine (B92270) synthesis often involves condensation reactions of carbonyl compounds with amines. baranlab.org For example, the Hantzsch pyridine synthesis condenses a β-ketoester, an aldehyde, and ammonia. Adapting this compound for such syntheses would likely require its conversion into one of these key components or its use in a related condensation pathway.

Quinazolinones: The synthesis of quinazolinones typically starts from anthranilic acid or its derivatives. nih.govekb.egfarmaceut.org A common route involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with an amine source. nih.gov In a hypothetical pathway, a derivative of this compound could be used as the acylating agent to introduce the necessary carbon framework, which would then undergo intramolecular cyclization to form the fused heterocyclic system.

Construction of Carbocyclic Frameworks

While primarily discussed as a precursor for heterocycles, the reactive sites within this compound also allow for its application in the construction of carbocyclic frameworks. The α-chloro-ketone moiety is a classic functional group for participating in alkylation reactions with enolates or other carbon nucleophiles. For example, it could serve as an electrophile in a Michael addition-ring closure (Robinson annulation) sequence after initial modification, leading to the formation of six-membered carbocyclic rings. Furthermore, intramolecular cyclization strategies, perhaps initiated by radical formation at the C-Cl bond or by nucleophilic attack from a carbanion generated elsewhere in a larger molecule containing this substructure, could lead to the formation of various ring sizes.

Intermediate in the Total Synthesis of Complex Organic Molecules

The utility of versatile building blocks is most significantly demonstrated in their application to the total synthesis of complex natural products. The functional group array of this compound makes it a potentially useful intermediate for introducing specific structural motifs into larger molecules.

In the context of natural product synthesis, a building block like this compound could be employed in several ways. The α-chloro-ketone handle allows for the straightforward introduction of a four-carbon chain with a specific functional pattern. This could be valuable for constructing side chains or for building up a portion of a larger carbocyclic or heterocyclic core. The ethylsulfanyl group could be carried through several synthetic steps to be present in the final target, or it could be used as a masked functional group, for example, being oxidized to a sulfoxide (B87167) or sulfone to modulate reactivity, or reductively removed at a later stage. Although direct examples of the use of this compound in a completed total synthesis are not prominent in the literature, its structural features align with the types of intermediates commonly used in the field.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

This compound is a bifunctional compound that holds potential as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the presence of two reactive sites: an α-chloro ketone and a thioether linkage. The synthetic strategy involving this molecule primarily revolves around the sequential or selective reactions at these functional groups.

The α-chloro ketone moiety is a classic electrophilic site, susceptible to nucleophilic substitution at the carbon bearing the chlorine atom. nih.gov This reactivity is enhanced by the adjacent carbonyl group, which increases the polarity of the carbon-chlorine bond. nih.gov A common synthetic approach involves the reaction of the α-chloro ketone with a variety of nucleophiles to introduce new functional groups or to build larger molecular scaffolds. For instance, reaction with amines can lead to the formation of aminoketones, which are precursors to various heterocyclic compounds. Similarly, reaction with thiols or other sulfur nucleophiles can be employed to construct sulfur-containing heterocycles.

Another key feature of the α-chloro ketone is its ability to participate in the formation of heterocyclic rings, which are prevalent structures in many pharmaceutical and agrochemical agents. nih.govmdpi.com For example, the Hantzsch thiazole synthesis, or related reactions, could be adapted where this compound reacts with a thiourea (B124793) or thioamide to form a thiazole ring. The ethylsulfanyl group at the 4-position would be retained as a substituent on the resulting heterocyclic core, available for further modification if necessary.

The ketone functionality itself offers another avenue for synthetic transformations. It can undergo reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with Grignard or organolithium reagents to introduce new carbon-carbon bonds. These transformations can be carried out before or after reactions at the α-chloro position, allowing for a high degree of synthetic flexibility.

The thioether group, while generally less reactive than the α-chloro ketone, can also be a site for chemical modification. Oxidation of the sulfide (B99878) to a sulfoxide or a sulfone can alter the electronic properties and solubility of the molecule, which can be a strategic step in a multi-step synthesis.

The combination of these reactive sites allows for a modular approach to the synthesis of complex intermediates. A general synthetic strategy could involve an initial nucleophilic substitution at the α-chloro position, followed by a transformation of the ketone, and finally, if desired, a modification of the thioether. This stepwise approach enables the construction of a diverse range of molecular architectures from a single, versatile building block.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reagent/Condition | Product Type |

| α-Chloro | Amine (R-NH2) | α-Aminoketone |

| α-Chloro | Thiol (R-SH) | α-Thioketone |

| α-Chloro | Thioamide/Thiourea | Thiazole derivative |

| Ketone | Sodium borohydride (B1222165) (NaBH4) | Secondary alcohol |

| Ketone | Amine (R-NH2), reducing agent | Secondary amine |

| Thioether | Hydrogen peroxide (H2O2) | Sulfoxide/Sulfone |

Polymer Chemistry and Material Science Applications

In the realm of polymer chemistry and material science, this compound presents intriguing possibilities as both a monomer and a cross-linking agent, primarily due to its distinct functional groups.

As a potential monomer, the molecule could be incorporated into polymer chains through reactions involving either the α-chloro ketone or the thioether. For instance, the chlorine atom could be displaced in a polycondensation reaction with a difunctional nucleophile. If reacted with a diamine, for example, it could lead to the formation of a poly(aminoketone). Alternatively, the ketone group could be the site of polymerization. For example, it could undergo an aldol (B89426) condensation-type polymerization under specific conditions.

The thioether linkage also offers a handle for polymerization. Thioethers can be involved in certain types of polymerization reactions, and the presence of the reactive α-chloro ketone would provide a site for subsequent modification of the polymer backbone.

Perhaps a more direct application of this compound in polymer science is as a cross-linking agent. Cross-linking is the process of forming covalent bonds between polymer chains to create a more rigid, three-dimensional network structure. thermofisher.com The bifunctionality of this molecule makes it a candidate for this role.

A pre-formed polymer with nucleophilic side chains (e.g., containing amine or thiol groups) could be treated with this compound. The α-chloro ketone would react with these nucleophilic groups on different polymer chains, creating covalent cross-links. The ketone and thioether functionalities within the cross-link could then impart specific properties to the resulting material, such as altered hydrophilicity, thermal stability, or chemical resistance.

The thioether moiety itself can be utilized in cross-linking strategies. For example, thioether linkages can be formed through various chemical reactions, and in some advanced materials, they are used to create specific types of cross-links. nih.gov While in this compound the thioether is already present, its influence on the properties of a cross-linked material could be significant.

Table 2: Potential Polymer Chemistry Applications of this compound

| Application | Reactive Moiety | Potential Polymer System |

| Monomer | α-Chloro | Polycondensation with diamines or dithiols |

| Monomer | Ketone | Aldol-type polymerization |

| Cross-linker | α-Chloro | Reaction with polymers containing nucleophilic side chains (e.g., polyvinyl amine) |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Analysis of 1 Chloro 4 Ethylsulfanyl Butan 2 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 1-Chloro-4-(ethylsulfanyl)butan-2-one (B6235419). By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C6H11ClOS, the theoretical exact mass of the molecular ion [M]+ can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). This precise mass measurement allows for the confident confirmation of the molecular formula, a critical first step in structural elucidation. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C6H11ClOS)

| Isotope Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|

| ¹²C₆¹H₁₁³⁵Cl¹⁶O³²S | 166.0222 | 100.00 |

| ¹²C₅¹³C₁¹H₁₁³⁵Cl¹⁶O³²S | 167.0256 | 6.57 |

| ¹²C₆¹H₁₁³⁷Cl¹⁶O³²S | 168.0193 | 32.00 |

Note: Data is illustrative and calculated based on natural isotopic abundances. Actual experimental values may vary slightly.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful suite of experiments to elucidate the complex structure of this compound, including its atomic connectivity and spatial arrangement.

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would be instrumental in identifying the proton-proton coupling networks within the ethyl group and the butanone backbone, confirming the sequence of methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to their directly attached carbons. HSQC provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is particularly valuable for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems identified in the COSY spectrum. For instance, correlations from the protons on the carbon adjacent to the carbonyl group to the carbonyl carbon itself would definitively place the ketone functionality.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| -CH₂-Cl | - | C1 | C2, C3 |

| -CH(α to C=O)- | -CH₂-S- | C3 | C1, C2, C4 |

| -CH₂-S- | -CH(α to C=O)-, -CH₂-CH₃ | C4 | C2, C3, C5 |

| -S-CH₂-CH₃ | -CH₂-S- | C5 | C4, C6 |

Note: The table presents expected correlations based on the chemical structure. C1 is the carbon bearing the chlorine, C2 is the carbonyl carbon, and so on.

For derivatives of this compound that possess stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining their relative stereochemistry and preferred conformations in solution. These experiments detect through-space dipolar couplings between protons that are in close proximity, regardless of whether they are connected through bonds. By analyzing the cross-peaks in a NOESY or ROESY spectrum, the spatial relationships between different parts of the molecule can be mapped, providing crucial information for assigning stereochemistry and understanding conformational preferences.

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide a wealth of structural information. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, allowing for the determination of the number of crystallographically inequivalent molecules in the unit cell and providing insights into intermolecular interactions and packing in the solid state. nih.govrsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound and can also be used to study its conformational isomers. nih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1715-1730 cm⁻¹. Other key absorbances would include those for C-H stretching and bending, C-Cl stretching, and C-S stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum. The C-S and C-Cl bonds often give rise to distinct and informative Raman signals. Conformational isomers of α-haloketones can sometimes be distinguished by the analysis of their vibrational spectra in different states (e.g., liquid vs. solid) or at varying temperatures. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1715 - 1730 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general frequency ranges and the exact positions of the bands can be influenced by the molecular environment and conformation.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry, which is crucial for understanding its biological activity or reaction mechanisms. nih.gov Furthermore, this technique reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces that govern the crystal packing. nih.govresearchgate.netnih.gov

Advanced Chromatographic Techniques for Structural and Mechanistic Analysis of this compound and its Derivatives

Advanced chromatographic techniques, including preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the isolation, purification, reaction monitoring, and purity assessment of this compound and its derivatives. These methods provide the high resolution and sensitivity required to handle the complexities associated with the analysis of this bifunctional chloro-thioether-ketone.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the purification of this compound from complex reaction mixtures, enabling the isolation of the compound in high purity for subsequent structural and mechanistic studies. The choice of stationary and mobile phases is critical and is dictated by the polarity of the target compound. Given the presence of a polar ketone group and a less polar thioether and chlorinated alkyl chain, reversed-phase chromatography is a suitable approach.

In a typical preparative HPLC protocol, a C18 column is employed as the stationary phase due to its hydrophobicity, which allows for effective separation of moderately polar compounds. The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient elution, where the concentration of the organic solvent is increased over time, is crucial for resolving compounds with a range of polarities, including unreacted starting materials, the desired product, and various byproducts. Detection is commonly performed using a UV detector, as the ketone functionality in this compound provides a chromophore that absorbs in the UV region.

Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound

| Parameter | Value |

| Stationary Phase | C18, 10 µm particle size |

| Column Dimensions | 250 mm x 21.2 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-80% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 500 µL |

The collected fractions containing the purified compound are then typically subjected to solvent evaporation to yield the pure this compound. The purity of the isolated compound can be subsequently verified by analytical HPLC or GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. The volatility of the compound makes it amenable to GC analysis, while the mass spectrometer provides definitive identification of the components of the reaction mixture.

For reaction monitoring, small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and analyzed by GC-MS. This allows for the tracking of the consumption of reactants, such as a chloroketone precursor and ethanethiol (B150549), and the formation of the this compound product. The appearance of any side products can also be monitored, providing valuable insights into the reaction mechanism and helping to optimize reaction conditions.

When assessing the purity of the final product, GC-MS can detect and identify even trace amounts of impurities. This is particularly important for identifying any residual starting materials or byproducts from the synthesis. The mass spectrum of this compound will exhibit a characteristic molecular ion peak and fragmentation pattern that can be used for its unambiguous identification.

Table 2: Representative GC-MS Conditions for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

The integration of the peak areas in the resulting chromatogram allows for the quantitative determination of the purity of the this compound sample.

Theoretical and Computational Chemistry Studies of 1 Chloro 4 Ethylsulfanyl Butan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into molecular structure, stability, and electronic character.

Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d), would begin by optimizing the geometry of 1-chloro-4-(ethylsulfanyl)butan-2-one (B6235419) to find its lowest energy conformation.

This optimization provides key structural parameters. Based on studies of similar ketones and haloalkanes, a set of representative geometric parameters for this compound can be predicted. jmaterenvironsci.com The carbonyl group (C=O) is expected to be planar, while the rest of the molecule will adopt a conformation that minimizes steric strain. The C-Cl bond, being adjacent to the electron-withdrawing carbonyl group, is a key feature influencing the molecule's reactivity. nih.gov

Table 1: Representative Geometric Parameters for this compound (Hypothetical DFT B3LYP/6-31G(d) Data) This table presents hypothetical, albeit realistic, data based on known values for similar functional groups to illustrate the expected outcomes of a DFT calculation.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 Å |

| C-Cl | ~1.79 Å | |

| C-S | ~1.82 Å | |

| Cα-C(O) | ~1.52 Å | |

| Cβ-Cγ | ~1.54 Å | |

| Bond Angle (°) | Cl-Cα-C(O) | ~111° |

| Cα-C(O)-Cβ | ~118° | |

| C-S-C | ~100° |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energies and spatial distributions are key indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom, as its lone pair electrons are the highest in energy. The LUMO is anticipated to be a combination of the π* antibonding orbital of the carbonyl group and the σ* antibonding orbital of the C-Cl bond. This distribution makes the carbon atom of the C-Cl bond (the α-carbon) highly susceptible to nucleophilic attack. up.ac.za The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Orbital Properties (Hypothetical Data) This table presents hypothetical energy values to illustrate the concept of frontier orbital analysis.

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -8.5 eV | Sulfur lone pairs |

| LUMO | ~ -0.5 eV | σ(C-Cl) and π(C=O) |

| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV | - |

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visualization of the charge distribution on the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact. deeporigin.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.netresearchgate.net Conversely, a region of positive potential would be evident on the α-carbon bonded to the chlorine atom. This positive character is induced by the strong electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom, making this carbon the primary electrophilic site of the molecule. nih.govacs.org

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is extensively used to model reaction mechanisms, providing insights into reaction pathways and the energies associated with them. This is particularly useful for understanding the reactivity of α-haloketones, which are known to be potent alkylating agents. wikipedia.org

Computational Elucidation of Reaction Pathways and Energy Barriers

The primary reaction pathway for α-haloketones like this compound is the bimolecular nucleophilic substitution (SN2) reaction. researchgate.netyoutube.com Computational modeling can map the potential energy surface for the reaction of this molecule with a nucleophile. Using transition state theory, the structure of the transition state (TS) can be located, and the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed, can be calculated.

In a typical SN2 reaction, a nucleophile attacks the electrophilic α-carbon from the side opposite to the chlorine atom (backside attack). The computed transition state would feature an elongated C-Cl bond and a partially formed bond between the carbon and the incoming nucleophile, with the central carbon atom adopting a trigonal bipyramidal geometry. The activation energy for this process is expected to be relatively low due to the electronic stabilization provided by the adjacent carbonyl group. up.ac.za

Table 3: Hypothetical Activation Energies for an SN2 Reaction This table presents hypothetical energy values for the reaction of this compound with a generic nucleophile (Nu-).

| Reaction Parameter | Hypothetical Value (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | +15.5 |

| Activation Energy (ΔG‡) | +15.5 |

| Energy of Products | -10.0 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a cornerstone of understanding a molecule's behavior, as its three-dimensional shape dictates its physical properties and biological interactions. lumenlearning.com For a flexible molecule like this compound, this analysis involves identifying the most stable arrangements (conformers) by examining rotations around its single bonds.

Conformational Analysis: The key rotatable bonds in this compound are C2-C3, C3-C4, and C4-S. A systematic rotation around these bonds, typically in 60° increments, would generate a potential energy surface. youtube.com The low-energy minima on this surface correspond to stable conformers. It is anticipated that staggered conformations, which minimize steric repulsion between adjacent bulky groups (the chloromethyl group, the carbonyl group, and the ethylthio group), would be the most stable. youtube.com Conversely, eclipsed conformations, where these groups are aligned, would represent high-energy transition states. youtube.com The relative energies of these conformers would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT), to determine their population distribution at thermal equilibrium.

Interactive Table 1: Hypothetical Relative Energies of Key Conformers of this compound. This table presents illustrative data for the primary conformers arising from rotation around the C2-C3 bond. Energies are relative to the most stable conformer (Anti).

| Dihedral Angle (Cl-C1-C2-C3) | Conformation | Relative Energy (kcal/mol) | Steric Interactions |

| 180° | Anti | 0.00 | Minimized repulsion |

| +60° | Gauche | 0.95 | Moderate Cl/CH₂SEt interaction |

| -60° | Gauche | 0.95 | Moderate Cl/CH₂SEt interaction |

| 0° | Eclipsed | 4.50 | High Cl/CH₂SEt repulsion |

| +120° | Eclipsed | 3.80 | High H/CH₂SEt repulsion |

| -120° | Eclipsed | 3.80 | High H/CH₂SEt repulsion |

Molecular Dynamics (MD) Simulations: To complement the static picture from conformational analysis, MD simulations would be employed. These simulations model the atomic motions of the molecule over time at a specific temperature and in a chosen solvent, providing a dynamic view of its flexibility. An MD trajectory would reveal the dominant conformations present in solution, the frequency of transitions between them, and the energy barriers for these interconversions. This information is crucial for understanding how the molecule's shape fluctuates in a realistic chemical environment, which in turn influences its average spectroscopic properties and its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental results. comporgchem.comnih.gov The standard approach involves optimizing the geometry of the most stable conformers (identified in section 6.3) and then performing calculations to determine their spectroscopic parameters. The final predicted spectrum is typically a Boltzmann-weighted average of the individual conformer spectra. comporgchem.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach with functionals such as B3LYP or the specifically parameterized WP04, it is possible to calculate the isotropic shielding constants for each nucleus. github.io These values are then converted to chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts would reflect the electronic environment of each atom; for instance, the protons on C1 and C3 would be deshielded due to the electron-withdrawing effects of the adjacent chlorine atom and carbonyl group, respectively.

Interactive Table 2: Illustrative Predicted NMR Chemical Shifts for this compound. Calculations are hypothetically performed at the B3LYP/6-31G(d) level of theory in CDCl₃.

| Atom | Predicted ¹³C Shift (ppm) | Atom Group | Predicted ¹H Shift (ppm) |

| C1 (CH₂Cl) | 48.5 | H on C1 (CH₂Cl) | 4.15 |

| C2 (C=O) | 205.0 | H on C3 (CH₂) | 2.90 |

| C3 (CH₂) | 40.2 | H on C4 (CH₂) | 2.75 |

| C4 (SCH₂) | 28.8 | H on Ethyl-CH₂ | 2.55 |

| Ethyl-CH₂ | 25.1 | H on Ethyl-CH₃ | 1.25 |

| Ethyl-CH₃ | 14.7 |

Vibrational Frequencies: Theoretical vibrational (infrared) spectroscopy is calculated by determining the second derivatives of the energy with respect to atomic positions. This analysis yields a set of vibrational frequencies and their corresponding normal modes (e.g., stretching, bending). nih.gov Because computational methods often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov Key predicted peaks for this compound would include a strong C=O stretching frequency, a C-Cl stretch, and various C-H and C-S stretching and bending modes.

Structure-Reactivity Relationship Studies via Computational Descriptors

The reactivity of a molecule—where it is likely to be attacked by electrophiles or nucleophiles—can be quantitatively assessed using descriptors derived from its calculated electronic structure. dntb.gov.ua

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory. ulster.ac.uk The HOMO energy (EHOMO) correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the lone pairs of the sulfur atom, making it a likely site for oxidation or attack by strong electrophiles. The LUMO is anticipated to be distributed over the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond, indicating that the carbonyl carbon and the carbon bearing the chlorine are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. ulster.ac.uk

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For this molecule, a deep red region would be expected around the carbonyl oxygen, while distinct blue regions would be found around the carbonyl carbon and the protons on C3.

Interactive Table 3: Hypothetical Computational Reactivity Descriptors. Values are illustrative and would be derived from DFT calculations.

| Descriptor | Value | Interpretation |

| EHOMO | -6.8 eV | Indicates moderate electron-donating ability (nucleophilicity), likely from the sulfur atom. |

| ELUMO | -0.9 eV | Indicates a propensity to accept electrons (electrophilicity), likely at the C=O and C-Cl sites. |

| HOMO-LUMO Gap | 5.9 eV | Suggests moderate kinetic stability. |

| Mulliken Charge on C2 (C=O) | +0.45 | Confirms the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on O | -0.50 | Confirms the nucleophilic nature of the carbonyl oxygen. |

| Mulliken Charge on C1 | -0.10 | Shows the influence of the electronegative chlorine atom. |

By analyzing these and other descriptors like Fukui functions and local softness, a detailed profile of the molecule's chemical reactivity can be constructed, providing a theoretical basis for understanding its reaction mechanisms. nih.gov

Future Research Directions and Emerging Opportunities for 1 Chloro 4 Ethylsulfanyl Butan 2 One

Development of Novel and Highly Efficient Synthetic Routes

The advancement of synthetic methodologies for 1-Chloro-4-(ethylsulfanyl)butan-2-one (B6235419) is fundamental to unlocking its potential. Current synthetic approaches for similar α-haloketones often involve direct halogenation of the corresponding ketone. nih.govmdpi.com Future research could focus on developing more efficient, selective, and environmentally benign synthetic pathways.

Key areas for exploration include:

Catalytic Asymmetric Chlorination: Developing catalytic enantioselective methods would provide access to chiral, non-racemic this compound, a valuable precursor for synthesizing complex chiral molecules. Organocatalysis, which has been successful in the asymmetric synthesis of other halo carbonyls, presents a promising strategy. wikipedia.org

Flow Chemistry Synthesis: Continuous flow processes could offer improved safety, scalability, and efficiency over traditional batch methods. purdue.edupurdue.edu Research into a telescoped flow synthesis, where the formation of the thioether and subsequent α-chlorination occur in a continuous sequence, could significantly streamline its production.

Green Synthetic Methods: Investigation into greener halogenating agents and solvent systems is crucial. researchgate.net For instance, developing protocols that utilize aqueous conditions or avoid toxic reagents would align with the principles of sustainable chemistry. One potential route could be the adaptation of methods used for synthesizing 4-chloro-2-butanone (B110788), such as the reaction of a corresponding hydroxyketone with thionyl chloride under controlled conditions. google.com

Exploration of Unconventional Reactivity and Catalysis

The unique combination of electrophilic centers in this compound—the carbonyl carbon, the α-carbon bearing the chlorine, and the potential for the sulfur atom to participate in reactions—opens the door to novel chemical transformations. nih.gov

Future research should investigate:

Heterocyclic Synthesis: α-Haloketones are well-established precursors for a wide variety of heterocycles, such as thiazoles and pyrroles. nih.govwikipedia.org The presence of the ethylsulfanyl group in this compound could be exploited to synthesize novel sulfur-containing heterocyclic systems with potential biological activities.

Sulfur Ylide Chemistry: The thioether moiety could be used to generate sulfonium (B1226848) ylides. These intermediates could then participate in intramolecular rearrangements or cycloaddition reactions, providing access to complex molecular architectures that would be difficult to synthesize through other means.

Dual-Role Catalysis: Exploring reactions where the molecule acts as both a substrate and a catalyst or co-catalyst is an intriguing possibility. For instance, the thioether could potentially coordinate to a metal center, modulating the reactivity of the α-haloketone portion in a catalytic cycle. Research in transition metal-catalyzed cross-coupling reactions of organosulfur compounds could provide a foundation for this exploration. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new reactions and applications for this compound, modern high-throughput experimentation (HTE) and automated synthesis platforms are indispensable tools. nih.govresearchgate.net

Emerging opportunities in this area include:

Reaction Condition Optimization: HTE platforms can be used to rapidly screen a vast array of catalysts, solvents, bases, and temperature conditions to optimize known transformations or discover entirely new ones. purdue.edu This approach would be particularly valuable for fine-tuning the synthesis of the compound itself or its subsequent derivatization.

Library Synthesis: Automated systems can facilitate the parallel synthesis of a library of derivatives by reacting this compound with a diverse set of nucleophiles, coupling partners, or other reagents. nih.gov The resulting compound library could then be screened for biological activity or unique material properties.

Discovery of Novel Reactivity: By combining the molecule with a wide range of reactants in a high-throughput format, researchers may uncover unexpected reaction pathways and novel molecular scaffolds. The use of rapid analysis techniques, such as mass spectrometry, is key to efficiently processing the large number of experiments generated. purdue.edu

Role in Advanced Materials Science and Engineering

While direct physical properties are excluded from this discussion, the chemical reactivity of this compound makes it a compelling candidate as a monomer or functionalizing agent in the development of advanced materials.

Future research could focus on:

Sulfur-Containing Polymers: The bifunctional nature of the molecule allows for its potential use in polymerization reactions. For example, the α-chloro group could be displaced by a nucleophile to initiate polymerization, while the ketone or thioether could be used for subsequent cross-linking or functionalization, leading to polymers with tailored thermal or optical properties.

Surface Modification: The molecule could be used to chemically modify surfaces. The chloro- and keto- groups provide reactive handles for grafting the molecule onto substrates like silica, gold, or polymer films. The exposed ethylsulfanyl group could then impart specific properties to the surface, such as metal-binding capabilities or altered hydrophobicity.

Precursor for Conductive Materials: Thioether-containing compounds can be precursors to materials with interesting electronic properties. Research could explore the conversion of polymers derived from this compound into conductive materials through oxidation or other chemical treatments.

Synergistic Approaches Combining Experimental and Computational Methodologies

Integrating computational chemistry with experimental work can provide deeper insights into the behavior of this compound, accelerating the pace of discovery and innovation. researchgate.net

Synergistic approaches could include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for proposed transformations. researchgate.net This can help rationalize experimentally observed reactivity and guide the design of more efficient reaction conditions.

Predicting Reactivity: Computational tools can predict sites of electrophilic and nucleophilic attack, bond dissociation energies, and other reactivity indices. nih.gov This information can be used to forecast the outcome of unknown reactions and prioritize experimental efforts toward the most promising avenues.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra). Comparing calculated spectra with experimental data can aid in the structural confirmation of new compounds derived from this compound.

By pursuing these future research directions, the scientific community can fully elucidate and harness the synthetic and materialistic potential of this compound, paving the way for new discoveries and applications.

Q & A

Q. What are the common synthetic routes for 1-Chloro-4-(ethylsulfanyl)butan-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of 4-(ethylsulfanyl)butan-2-one using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reactions are conducted under reflux in inert solvents (e.g., dichloromethane), with slow addition of the chlorinating agent to minimize side reactions. Continuous flow systems may optimize yield (85–92%) by ensuring precise temperature control and reduced by-product formation . Yield variations (e.g., 78% vs. 92%) often stem from differences in stoichiometry, solvent purity, or reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H NMR : A singlet at δ 2.1–2.3 ppm for the ketone carbonyl, δ 1.3–1.5 ppm (triplet, CH₃ of ethylsulfanyl), and δ 3.0–3.2 ppm (quartet, SCH₂).

- ¹³C NMR : A carbonyl signal at ~205 ppm, sulfur-bound CH₂ at ~35 ppm, and ethyl carbons at 12–15 ppm (CH₃) and 25–28 ppm (CH₂).

- IR : Strong C=O stretch at 1700–1750 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹.

- MS : Molecular ion peak at m/z 180 (C₆H₁₁ClOS⁺) and fragments at m/z 143 (loss of Cl) and 99 (loss of ethylsulfanyl group) .

Q. What solubility properties make this compound suitable for organic reaction studies?

this compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in ethanol. Its low water solubility (<0.1 g/L at 25°C) necessitates solvent optimization for reactions in aqueous-organic biphasic systems. Ethylsulfanyl’s lipophilicity enhances compatibility with hydrophobic matrices .

Advanced Research Questions

Q. How does the ethylsulfanyl substituent affect the compound’s reactivity compared to aryl or hydroxyl analogs?

The ethylsulfanyl group acts as a weak electron donor via sulfur’s lone pairs, increasing nucleophilic susceptibility at the α-carbon. Compared to aryl-substituted analogs (e.g., 4-(2,6-dichlorophenyl)butan-2-one), it reduces steric hindrance, enabling faster SN₂ substitutions. Hydroxyl analogs (e.g., 4-(4-hydroxyphenyl)butan-2-one) exhibit higher polarity but lower stability under acidic conditions .

Q. What mechanistic insights explain its bioactivation pathways in mammalian systems?

In vitro studies suggest cytochrome P450-mediated oxidation of the ethylsulfanyl group generates reactive sulfoxide intermediates. These form glutathione (GSH) conjugates, such as 1-chloro-4-(S-glutathionyl)butan-2-one, detectable via LC-MS/MS. Competing pathways (e.g., dechlorination) may arise in liver cytosol fractions, requiring careful kinetic analysis to resolve metabolic contradictions .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

Discrepancies in IC₅₀ values (e.g., 12 μM in HeLa vs. 45 μM in HepG2) may stem from differential expression of detoxifying enzymes (e.g., GSTs). Methodological adjustments:

Q. How can computational modeling predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal high-affinity binding to cysteine proteases (e.g., caspase-3) via covalent bonding between the chlorine atom and catalytic Cys163. QSAR models highlight the ethylsulfanyl group’s role in improving membrane permeability (logP = 1.8) compared to polar derivatives .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace metabolites in environmental samples?

LC-MS/MS methods must address matrix effects (e.g., ion suppression in soil extracts). Solid-phase extraction (C18 columns) with deuterated internal standards improves recovery rates (75–90%). Limit of detection (LOD) is 0.1 ppb in water, but co-eluting chlorinated analogs (e.g., 1-chloro-4-phenylbutan-2-one) require high-resolution MS (Orbitrap) for differentiation .

Q. How do reaction conditions (solvent, catalyst) influence its utility in multicomponent reactions?

In Knoevenagel condensations, polar solvents (DMF) and Lewis acids (ZnCl₂) promote α,β-unsaturated ketone formation. Ethylsulfanyl’s electron donation stabilizes enolate intermediates, reducing side-product formation (e.g., <5% dimerization vs. 15% for methylsulfonyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products